

understanding krypton isotopes in geochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *krypton-83*
Cat. No.: *B12057997*

[Get Quote](#)

An In-depth Technical Guide to Krypton Isotopes in Geochemistry

Introduction

In the field of geochemistry, noble gases serve as powerful tracers for understanding a wide array of geological processes, from the formation and evolution of planets to the dynamics of groundwater systems.^[1] Due to their chemical inertness, noble gases are not significantly affected by chemical or biological processes, meaning their isotopic compositions primarily reflect physical processes and the nuclear history of their parent materials.^{[2][3]} Among the noble gases, krypton (Kr) has emerged as a particularly insightful tool. Its multiple stable and radioactive isotopes, each with distinct origins and half-lives, provide a unique window into both ancient and modern geological phenomena.^[2]

This technical guide provides a comprehensive overview of the application of krypton isotopes in geochemistry. It is intended for researchers, scientists, and professionals in related fields, offering a detailed look at the quantitative data, experimental protocols, and fundamental principles governing the use of krypton as a geochemical tracer.

Core Principles of Krypton Geochemistry

Krypton's utility in geochemistry stems from its diverse isotopic makeup, with isotopes originating from primordial, cosmogenic, and anthropogenic sources.^{[4][5]} Primordial isotopes were incorporated into the Earth during its formation and are found in the mantle.^[6] Cosmogenic isotopes, such as Krypton-81, are produced by cosmic ray interactions in the atmosphere.^[4] Anthropogenic isotopes, like Krypton-85, are released from human activities

such as nuclear reprocessing.^[5] These distinct sources result in different geological reservoirs (e.g., mantle, atmosphere, groundwater) having unique krypton isotopic signatures.

Quantitative Data: Properties of Krypton Isotopes

The following table summarizes the key properties of krypton isotopes that are of geochemical significance.

Isotope	Natural Abundance (%)	Half-Life	Primary Production Mechanism/Origin
78Kr	0.35%	Stable	Primordial
80Kr	2.25%	Stable	Primordial
81Kr	Trace	229,000 years	Cosmogenic (spallation of stable Kr in the atmosphere) ^[4] ^[7]
82Kr	11.6%	Stable	Primordial
83Kr	11.5%	Stable	Primordial
84Kr	57.0%	Stable	Primordial
85Kr	Trace	10.76 years	Anthropogenic (nuclear fission of U and Pu) ^[5]
86Kr	17.3%	Stable	Primordial

Applications in Geochemistry

Radiokrypton Dating

A primary application of krypton isotopes is in the dating of groundwater and glacial ice, which is crucial for water resource management, paleoclimatology, and nuclear waste repository safety.^{[8][9]}

- Krypton-81 (81Kr) Dating: With a half-life of 229,000 years, 81Kr is an ideal chronometer for very old groundwater and ice, covering an age range of approximately 50,000 to 1.2 million years.[10][11] This bridges a critical gap between the ranges of radiocarbon (up to ~40,000 years) and other long-lived radionuclides.[7] The method relies on measuring the decay of 81Kr that entered the water or ice from the atmosphere at the time of its isolation from the surface.[4] Because krypton is a noble gas, it has minimal interaction with aquifer materials, making 81Kr a more robust tracer than others like Carbon-14 or Chlorine-36.[4][7]
- Krypton-85 (85Kr) Dating: The short half-life of 85Kr (10.76 years) makes it suitable for dating young groundwater (1 to 40 years old).[4][5] Its atmospheric concentration has been increasing due to releases from nuclear fuel reprocessing, providing a time-dependent tracer for recent recharge events.[5]

Tracing Volatile Origins and Planetary Evolution

The isotopic composition of krypton in different planetary reservoirs provides clues about the origin of volatile elements on Earth and other terrestrial planets.[2]

- Mantle Geochemistry: Studies of krypton isotopes in mantle-derived rocks, such as those from oceanic islands, reveal that the Earth's mantle has a different isotopic signature from the atmosphere.[12] The mantle's krypton composition is more similar to that found in certain types of meteorites known as chondrites, suggesting that a significant portion of Earth's volatiles were delivered by chondritic impactors early in its history.[6][12]
- Martian Volatiles: Analysis of Martian meteorites has shown that the krypton isotopic composition of the Martian interior is chondritic, while the Martian atmosphere has a solar-like signature.[13][14] This suggests that Mars acquired its interior volatiles from chondritic sources before accreting its atmospheric gases from the solar nebula.[13][14]

Experimental Protocols

The analysis of krypton isotopes, particularly the rare radiokrypton isotopes, is a complex process requiring specialized equipment and meticulous procedures.

Sample Collection

- **Groundwater:** Due to the extremely low concentration of krypton in water, large sample volumes are required. For ^{81}Kr dating, hundreds to thousands of kilograms of water are needed.^[4] Dissolved gases are typically extracted from the water in the field using a portable membrane gas extraction device.^[7]
- **Glacial Ice:** For ice core dating, large blocks of ice (40-80 kg) are collected.^[4] The ice is then melted in a vacuum-sealed container to release the trapped air bubbles containing ancient atmospheric gases.

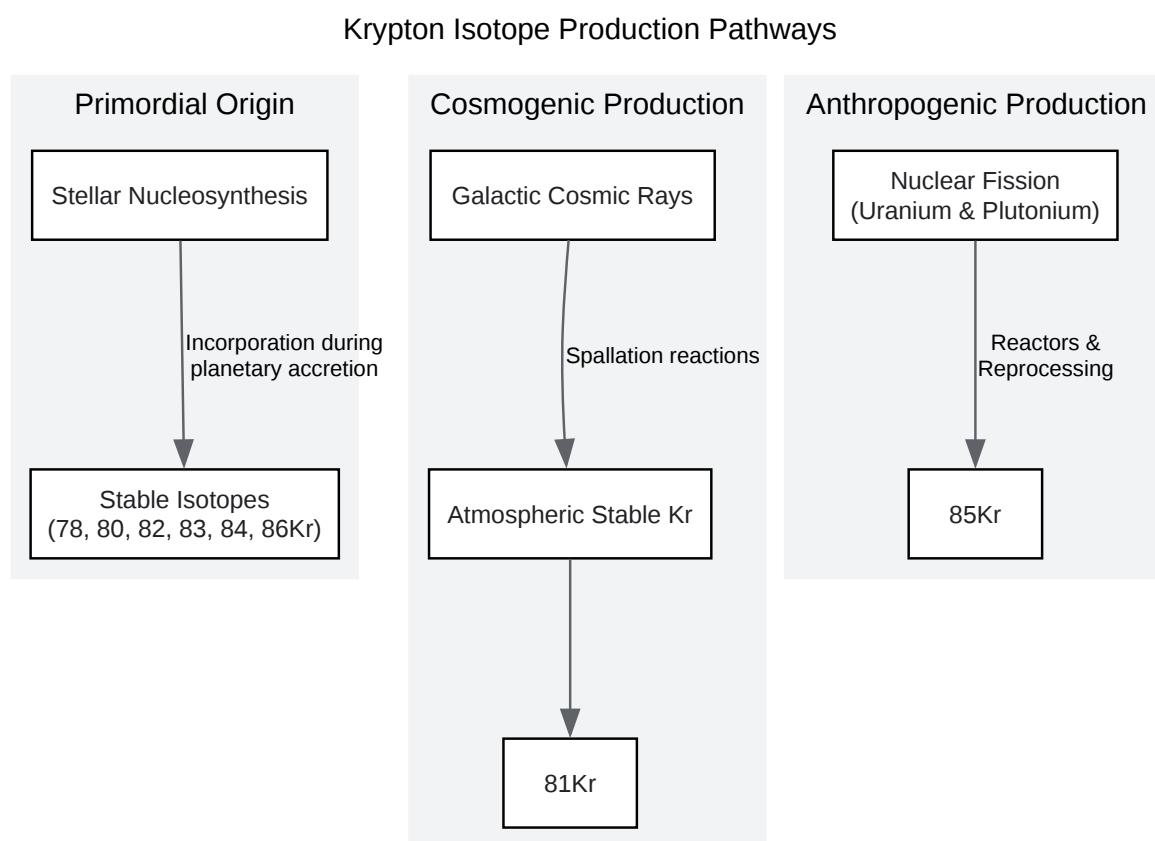
Gas Extraction and Purification

The extracted gas sample is a mixture of various atmospheric components. The krypton must be isolated and purified before isotopic analysis.

- **Initial Separation:** The bulk gas (primarily nitrogen, oxygen, and argon) is separated from the less abundant gases.
- **Cryogenic Distillation and Gas Chromatography:** The gas mixture is passed through a system that uses a combination of cryogenic cooling and gas chromatography to selectively trap and release different gases based on their boiling points and affinities for a stationary phase.^[15]
- **Final Purification:** A getter material (often a reactive metal) is used to remove any remaining non-noble gases. The final product is a small sample (microliters) of pure krypton.^[15]

Isotopic Analysis: Atom Trap Trace Analysis (ATTA)

The extremely low abundance of ^{81}Kr and ^{85}Kr (on the order of 1,000 atoms in a liter of modern water) makes them impossible to measure with conventional mass spectrometry.^[8]

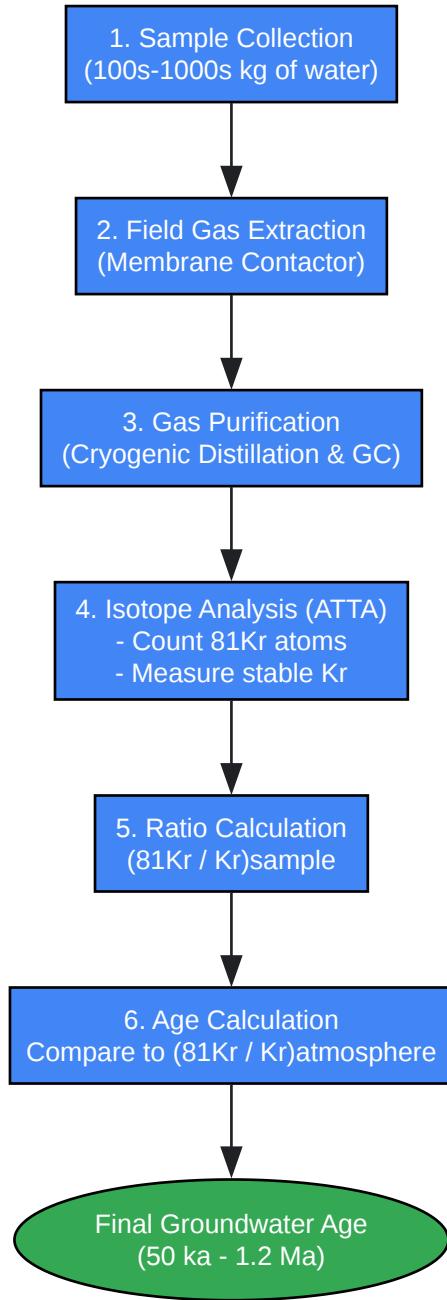

Atom Trap Trace Analysis (ATTA) is a laser-based technique that allows for the counting of individual atoms of these rare isotopes.^{[7][9]}

- **Atom Trapping:** The purified krypton gas is introduced into the ATTA system. A system of lasers is tuned to a specific electronic transition of the target isotope (e.g., ^{81}Kr).^[9]
- **Selective Cooling and Trapping:** The laser light cools and traps only the atoms of the desired isotope in a magneto-optical trap.^[16]

- Atom Counting: The trapped atoms are detected by observing the fluorescence they emit when excited by the lasers. The number of atoms of the rare isotope is counted.[8]
- Stable Isotope Measurement: The abundance of a stable isotope (e.g., ^{83}Kr) is also measured in the same sample to determine the isotopic ratio (e.g., $^{81}\text{Kr}/\text{Kr}$).[9]
- Age Calculation: The measured isotopic ratio is compared to the known atmospheric ratio to calculate the age of the sample, based on the principles of radioactive decay.

Visualizations

Krypton Isotope Production Pathways

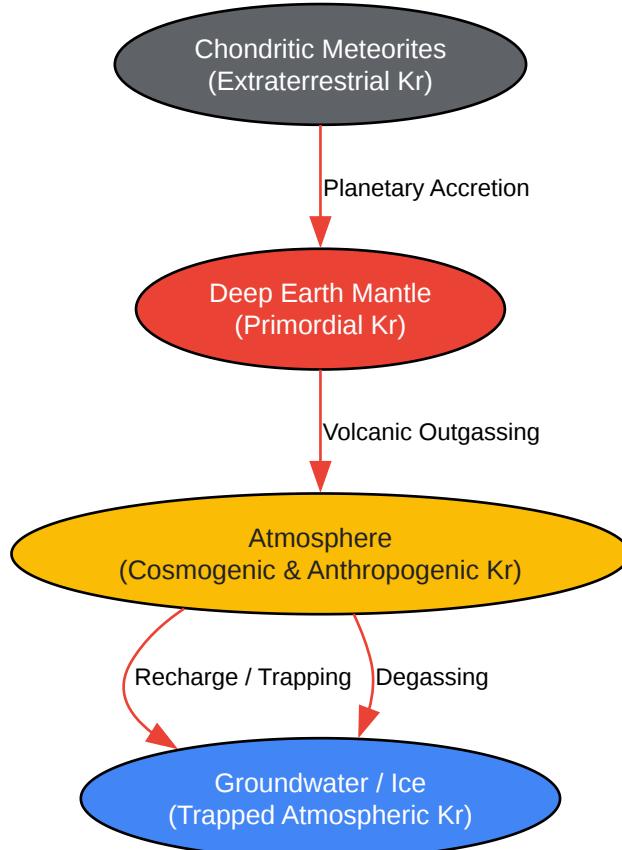


[Click to download full resolution via product page](#)

Caption: Origin pathways for stable and radioactive krypton isotopes.

Experimental Workflow for 81Kr Groundwater Dating

Experimental Workflow for 81Kr Groundwater Dating



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for dating groundwater using 81Kr.

Logical Relationships of Geochemical Krypton Reservoirs

Logical Relationships of Geochemical Krypton Reservoirs

[Click to download full resolution via product page](#)

Caption: Interactions between major krypton reservoirs in geochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geokniga.org [geokniga.org]

- 2. eos.org [eos.org]
- 3. Scientists successfully use krypton to accurately date ancient Antarctic ice | EurekAlert! [eurekalert.org]
- 4. blogs.egu.eu [blogs.egu.eu]
- 5. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 6. Noble Gases: A Record of Earth's Evolution and Mantle Dynamics | Annual Reviews [annualreviews.org]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Radiokrypton dating [atta.ustc.edu.cn]
- 9. anl.gov [anl.gov]
- 10. Krypton-81 dating constrains timing of deep groundwater flow activation | CUAHSI HydroShare [hydroshare.org]
- 11. Counting krypton: Water miles below Earth's surface isn't as old as scientists once thought | University of Arizona News [news.arizona.edu]
- 12. physicstoday.aip.org [physicstoday.aip.org]
- 13. Krypton in the Chassigny meteorite shows Mars accreted chondritic volatiles before nebular gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Radiokrypton dating finally takes off - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding krypton isotopes in geochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12057997#understanding-krypton-isotopes-in-geochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com